Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate
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Overview
Description
Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate is a chemical compound with the molecular formula C10H12BrNO4S and a molecular weight of 322.18 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a sulfamoyl group attached to a benzoate ester. It is commonly used in research and development for its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate typically involves the bromination of 2-methyl-4-sulfamoylbenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the bromination process. The esterification step is usually carried out under acidic conditions with a dehydrating agent like sulfuric acid to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The sulfamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of ethyl 5-amino-2-methyl-4-sulfamoylbenzoate or ethyl 5-thio-2-methyl-4-sulfamoylbenzoate.
Reduction: Formation of ethyl 5-bromo-2-methyl-4-aminobenzoate.
Oxidation: Formation of ethyl 5-bromo-2-carboxy-4-sulfamoylbenzoate.
Scientific Research Applications
Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate involves its interaction with specific molecular targets. The bromine atom and sulfamoyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate can be compared with other similar compounds, such as:
Ethyl 5-chloro-2-methyl-4-sulfamoylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-bromo-2-methyl-4-aminobenzoate: Similar structure but with an amino group instead of a sulfamoyl group.
Ethyl 5-bromo-2-methyl-4-nitrobenzoate: Similar structure but with a nitro group instead of a sulfamoyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-bromo-2-methyl-4-sulfamoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-3-16-10(13)7-5-8(11)9(4-6(7)2)17(12,14)15/h4-5H,3H2,1-2H3,(H2,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEPEMGVRVVJTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)S(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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